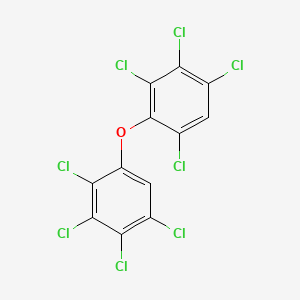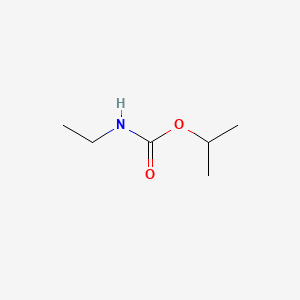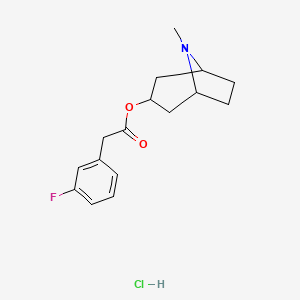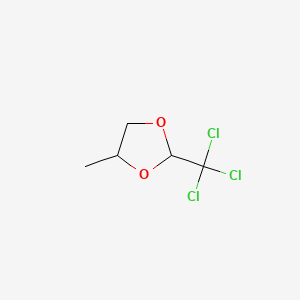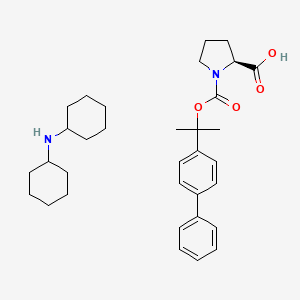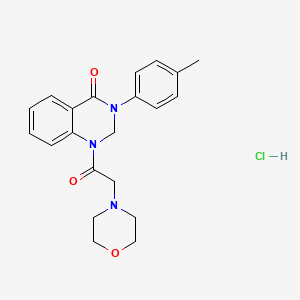![molecular formula C18H27BrClN3O3 B13736809 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide CAS No. 179474-84-1](/img/structure/B13736809.png)
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide is a chemical compound known for its selective stimulation of serotonin receptors, particularly the 5-HT4 receptor. This compound is a derivative of dihydrobenzofuran and is used primarily for its prokinetic properties, which enhance gastrointestinal motility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide involves several steps. One common method starts with 4-hydroxypiperidine, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane .
化学反応の分析
Types of Reactions
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like sodium carbonate or triethylamine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium carbonate, triethylamine, and various organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on serotonin receptors and gastrointestinal motility.
作用機序
The compound exerts its effects by selectively stimulating the 5-HT4 serotonin receptors. These receptors are G-protein-coupled receptors (GPCRs) expressed in the central nervous system and peripheral tissues. Activation of these receptors enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates muscle contractions in the gut .
類似化合物との比較
Similar Compounds
Prucalopride: Another selective 5-HT4 receptor agonist with similar prokinetic properties.
Cisapride: A non-selective 5-HT4 receptor agonist that has been associated with adverse cardiovascular events.
Tegaserod: A partial 5-HT4 receptor agonist used for similar indications but with a different safety profile.
Uniqueness
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide is unique due to its high selectivity for the 5-HT4 receptor, which minimizes the risk of adverse cardiovascular effects commonly associated with non-selective agonists like cisapride .
特性
CAS番号 |
179474-84-1 |
|---|---|
分子式 |
C18H27BrClN3O3 |
分子量 |
448.8 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |
InChIキー |
WRKNWNVTXHYOSZ-UHFFFAOYSA-N |
正規SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



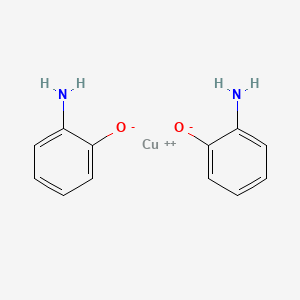
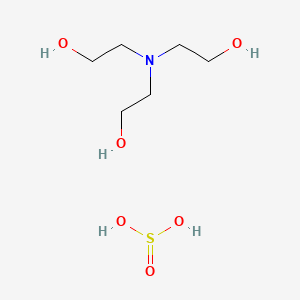

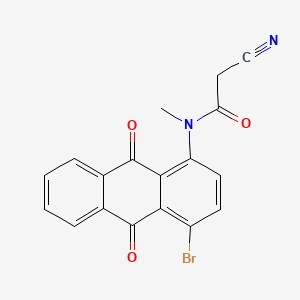
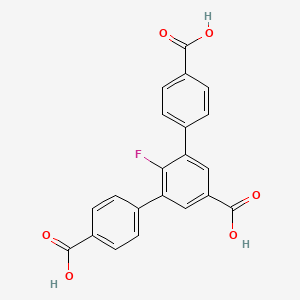
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)

